molecular formula C22H18Cl2N4O2 B2894564 5-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile CAS No. 946277-90-3

5-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2894564
CAS No.: 946277-90-3
M. Wt: 441.31
InChI Key: AJAVVQKQUZFASZ-UHFFFAOYSA-N
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Description

5-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the piperazine and benzoyl groups. Common reagents used in these reactions include:

  • 2,4-Dichlorobenzoyl chloride
  • Piperazine
  • m-Tolylamine
  • Cyanogen bromide

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation : The compound may undergo oxidation reactions, particularly at the piperazine or tolyl groups.
  • Reduction : Reduction reactions could target the carbonitrile group, converting it to an amine.
  • Substitution : The dichlorobenzoyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
  • Oxidizing agents : Potassium permanganate, hydrogen peroxide
  • Reducing agents : Lithium aluminum hydride, sodium borohydride
  • Nucleophiles : Amines, alcohols

Major Products: The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

  • Chemistry : As a building block for more complex molecules.
  • Biology : Studied for its potential biological activities, such as antimicrobial or anticancer properties.
  • Medicine : Potential use as a pharmaceutical agent, subject to further research and clinical trials.
  • Industry : May be used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include:

  • Enzymes : Inhibition or activation of specific enzymes involved in metabolic pathways.
  • Receptors : Binding to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds:

  • 5-(4-(2,4-Dichlorobenzoyl)piperazin-1-yl)-2-phenyl-oxazole-4-carbonitrile
  • 5-(4-(2,4-Dichlorobenzoyl)piperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile

Uniqueness: The unique combination of the dichlorobenzoyl, piperazine, and oxazole moieties in 5-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

5-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N4O2/c1-14-3-2-4-15(11-14)20-26-19(13-25)22(30-20)28-9-7-27(8-10-28)21(29)17-6-5-16(23)12-18(17)24/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAVVQKQUZFASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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